L-Tryptophanol
Description
Overview of Indoleamine Compounds in Biological Systems
Indoleamines are a class of neurochemicals characterized by an indole (B1671886) ring structure, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. These compounds are ubiquitous across all kingdoms of life, playing critical roles in a vast array of physiological and pathophysiological processes. nih.govpensoft.net In mammals, indoleamines are involved in functions ranging from immune regulation to neuronal signaling. pensoft.netnih.gov For instance, indoleamine 2,3-dioxygenase (IDO), a key enzyme in this field, is involved in immune suppression and has natural defense functions against microorganisms. nih.govwikipedia.org The expression of IDO often increases during inflammation or tumorigenesis. wikipedia.org
In plants, indoleamines like melatonin (B1676174) and serotonin (B10506) are recognized as a distinct class of phytohormones that influence processes throughout the plant life cycle, including morphogenesis, environmental perception, and stress responses. nih.gov L-Tryptophan and its derivatives, such as 5-hydroxytryptophan (B29612) (5-HTP), are precursors to the neurotransmitter serotonin and are found in edible mushrooms like Agaricus bisporus and Pleurotus ostreatus. biotechnologia-journal.org The metabolism of L-tryptophan can result in signaling molecules that either retain the indole ring, such as serotonin and melatonin, or have the ring broken to form kynurenine (B1673888). nih.gov
The Significance of L-Tryptophan as a Central Indoleamine Precursor in Biochemical Pathways
L-Tryptophan is an essential α-amino acid, meaning it cannot be synthesized by humans and must be obtained through diet. pensoft.netwikipedia.org It serves as the central precursor for the biosynthesis of a multitude of functional neuroactive molecules and other metabolites. pensoft.netwikipedia.org There are two primary metabolic pathways for L-tryptophan: the serotonin pathway and the kynurenine pathway.
A minor fraction of L-tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine) and the neurohormone melatonin. wikipedia.orgfrontiersin.org This pathway is crucial for regulating mood, sleep, appetite, and pain. pensoft.net
The vast majority, over 95%, of L-tryptophan is metabolized through the kynurenine pathway. pensoft.netwikipedia.org This pathway is initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO) or Tryptophan 2,3-dioxygenase (TDO), which catalyze the first and rate-limiting step: the conversion of L-tryptophan to N-formylkynurenine. nih.govnih.govwikipedia.org This pathway is not only responsible for tryptophan degradation but also for producing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and various bioactive metabolites that can be, for example, neuroprotective or neurotoxic. pensoft.net The dysregulation of this pathway is linked to several neuropsychiatric and neurodegenerative disorders. pensoft.net
Conceptual Framework for Investigating L-Tryptophanol within the L-Tryptophan Derivative Landscape
L-Tryptophan derivatives are a diverse group of aromatic compounds that are widely used in the pharmaceutical, chemical, and agrochemical industries. nih.govmdpi.com These derivatives, which include hydroxylated or halogenated L-tryptophans, are valuable as precursors for bioactive compounds and are incorporated into therapeutic peptides. mdpi.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol | nih.gov |
| Molecular Formula | C₁₁H₁₄N₂O | nih.gov |
| Molecular Weight | 190.24 g/mol | nih.gov |
| Melting Point | 73-77 °C | chemicalbook.com |
| Solubility in Water | 11.4 g/L (at 25°C) | chemicalbook.com |
| Other Solubilities | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | chemicalbook.com |
| InChIKey | UDQCRUSSQAXPJY-VIFPVBQESA-N | nih.gov |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC@@HN | nih.gov |
Historical Perspectives and Emerging Trends in Indoleamine Research
The field of indoleamine research has evolved significantly over the past few decades. A pivotal moment was the discovery of the immunosuppressive functions of Indoleamine 2,3-dioxygenase (IDO) nearly twenty years ago, which demonstrated that IDO-expressing placental cells could prevent the maternal T-cell rejection of the fetus. nih.govfrontiersin.org This discovery has blossomed into a highly active area of research, particularly focusing on the role of IDO in cancer, transplantation, and chronic inflammatory diseases. nih.govfrontiersin.org
Historically, when melatonin and serotonin were first discovered in plants, research enthusiasm centered on finding functions and mechanisms equivalent to those observed in animals. nih.gov However, interest has since shifted, with a growing focus on the unique roles of these indoleamines as phytohormones in agriculture, especially for enhancing crop resilience in volatile climates. nih.gov
Several emerging trends are shaping the future of indoleamine research:
Technological Advancements: There is a notable shift toward using mass spectrometry (MS)-based methods for the quantification of indoleamines. nih.gov These techniques offer greater sensitivity and specificity, enabling more accurate measurements in a wider variety of tissues and species. nih.gov Similarly, High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a validated method for quantifying L-tryptophan. biotechnologia-journal.orgeuropa.eu
Therapeutic Targeting of IDO1: A major trend in medicine is the development of small-molecule IDO1 inhibitors as a form of cancer immunotherapy. frontiersin.orgfrontiersin.orgnih.gov The rationale is that by inhibiting IDO1, which helps tumors evade the immune system, the efficacy of other treatments like chemotherapy and immune checkpoint inhibitors can be enhanced. wikipedia.orgfrontiersin.org Several IDO1 inhibitors, including epacadostat, indoximod, and navoximod, have advanced to clinical trials. nih.govfrontiersin.org
Expansion of Synthetic Biology: Modern biotechnology and synthetic biology are opening new avenues for the production of tryptophan derivatives. nih.gov Microbial fermentation using engineered strains, such as Corynebacterium glutamicum, is being explored for the sustainable biomanufacturing of these high-value compounds. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQCRUSSQAXPJY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-29-8 | |
| Record name | L-Tryptophanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-(-)-Tryptophanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Chemical Derivatization of L Tryptophanol
Enzymatic and Biocatalytic Synthesis Approaches for L-Tryptophanol
Enzymatic and biocatalytic methods offer environmentally benign and highly selective routes for the production of L-tryptophan and its derivatives, which can subsequently be converted to this compound. These approaches often utilize whole-cell systems or isolated enzymes to catalyze specific reactions.
Characterization of Tryptophan Synthase and Tryptophanase for this compound Precursor Biotransformation
Tryptophan synthase (TrpS) is a key enzyme in the biosynthesis of L-tryptophan, catalyzing the reaction between indole (B1671886) and L-serine. nih.govwikipedia.org This enzyme is typically a tetrameric complex composed of two α and two β subunits (α2β2). wikipedia.org The α-subunits are responsible for the reversible cleavage of indole-3-glycerol phosphate (B84403) to indole and glyceraldehyde-3-phosphate. wikipedia.org The β-subunits then catalyze the irreversible condensation of indole with L-serine to form L-tryptophan, a reaction dependent on pyridoxal (B1214274) phosphate (PLP). wikipedia.org A notable feature of TrpS is a 25-angstrom long hydrophobic channel that facilitates the direct transfer of indole from the α- to the β-subunit, a process known as substrate channeling. wikipedia.org The activity of TrpS is subject to allosteric regulation, with the binding of substrates and cofactors inducing conformational changes that enhance catalytic efficiency. google.com
Tryptophanase (TnaA) is another important enzyme involved in tryptophan metabolism. It can reversibly break down L-tryptophan into indole, pyruvate (B1213749), and ammonia. frontiersin.org This enzyme is the primary source of indole production in many bacteria. frontiersin.org While its primary role in many organisms is catabolic, the reversible nature of the reaction allows for its use in the synthesis of L-tryptophan from indole and pyruvate under specific conditions. nih.gov Tryptophanase exhibits absolute stereoselectivity for L-tryptophan in synthesis reactions under normal conditions, showing no activity with D-serine. mdpi.com However, studies have shown that under high concentrations of diammonium hydrogen phosphate, tryptophanase can exhibit altered stereospecificity. mdpi.com
The biotransformation of L-tryptophan precursors using these enzymes is a cornerstone of many biocatalytic production strategies. researchgate.netnih.govajmb.org
Microbial Fermentation Systems for this compound Production
Microbial fermentation is a widely employed method for the large-scale production of L-tryptophan, the direct precursor to this compound. frontiersin.orgoup.com This approach is favored for its use of renewable feedstocks and environmentally friendly processes. oup.com Genetically engineered strains of Escherichia coli and Corynebacterium glutamicum are the most common chassis organisms for L-tryptophan production. frontiersin.orgoup.com
Metabolic engineering strategies are crucial for enhancing L-tryptophan yields in these microbial systems. Key approaches include:
Eliminating feedback inhibition: The enzymes in the tryptophan biosynthesis pathway are often subject to feedback inhibition by the final product, L-tryptophan. Knocking out regulatory genes like trpR can alleviate this inhibition. nih.gov
Increasing precursor supply: Enhancing the pathways that produce the precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) can drive more flux towards tryptophan synthesis. nih.gov
Overexpression of key enzymes: Increasing the expression of rate-limiting enzymes in the tryptophan biosynthesis pathway, such as tryptophan synthase, can significantly boost production. mdpi.com
Blocking competing pathways: Deleting genes involved in pathways that divert precursors away from tryptophan synthesis, such as the gene tnaA which degrades tryptophan to indole, can increase the final titer. nih.gov
Through these strategies, researchers have achieved high titers of L-tryptophan in fed-batch fermentation processes. For instance, an engineered E. coli strain was reported to produce 53.65 g/L of L-tryptophan after 42 hours of fed-batch fermentation. mdpi.com
Directed Evolution and Enzyme Engineering for Enhanced this compound Yield
Directed evolution and rational enzyme engineering have emerged as powerful tools to improve the properties of enzymes like tryptophan synthase for industrial applications. pnas.org These techniques aim to enhance enzyme stability, catalytic activity, and substrate specificity.
One approach involves identifying key amino acid residues that affect enzyme properties. For example, by analyzing the temperature factor (B-factor) of amino acid residues in the crystal structure of tryptophan synthase, a key residue (G395) affecting thermal stability was identified. mdpi.comnih.govresearchgate.net Site-specific saturation mutagenesis at this position led to a mutant (G395S) with significantly improved thermal stability. mdpi.comnih.govresearchgate.net
Further improvements can be achieved through random mutagenesis using techniques like error-prone PCR. mdpi.comresearchgate.net This method was used to perform directed evolution on the G395S mutant of tryptophan synthase, resulting in a double mutant (G395S/A191T) with a 4.8-fold higher catalytic efficiency (kcat/Km) compared to the wild-type enzyme. mdpi.comnih.gov This engineered enzyme achieved an 81% yield of L-tryptophan under optimized conditions. mdpi.comnih.govresearchgate.net
Directed evolution has also been successfully applied to engineer tryptophan synthase for the synthesis of L-tryptophan derivatives, such as L-5-hydroxytryptophan. A mutant enzyme (V231A/K382G) obtained through error-prone PCR and high-throughput screening showed a 3.79-fold higher activity than its parent, achieving an 86.7% yield of L-5-hydroxytryptophan. researchgate.net These engineered enzymes with enhanced properties are valuable for developing more efficient biocatalytic processes for producing L-tryptophan and its derivatives, which are precursors for this compound.
Chemoenzymatic and Multi-step Chemical Synthesis of this compound
Chemoenzymatic and multi-step chemical syntheses provide versatile routes to this compound and its derivatives, combining the selectivity of enzymes with the broad scope of chemical reactions.
A common strategy involves the enzymatic synthesis of an L-tryptophan derivative followed by chemical modifications. For instance, L-tryptophan and its derivatives can be synthesized enzymatically and subsequently labeled with isotopes like deuterium (B1214612) and tritium (B154650) through chemical methods. nih.gov Chemoenzymatic approaches have also been developed for the synthesis of various L-tryptophyl-N-alkylamides. d-nb.info This process utilizes an adenylating enzyme to activate the carboxyl group of L-tryptophan, which is then subjected to nucleophilic substitution by an amine. d-nb.info
Multi-step chemical synthesis is often required for producing complex this compound analogues. For example, the synthesis of 2-arylpropanoic acid-l-tryptophan derivatives involves the initial reaction of 2-arylpropanoic acid derivatives with L-tryptophan methyl ester hydrochloride, followed by hydrolysis and subsequent reaction with an amine. mdpi.com Another example is the synthesis of α-[11C]methyl-L-tryptophan, which involves stereoselective methylation of a protected L-tryptophan derivative, followed by ring opening and deprotection steps. nih.gov
Design and Synthesis of this compound Analogues and Conjugates
The synthesis of this compound analogues and conjugates is an active area of research, driven by the need for novel compounds with specific biological or photophysical properties.
One approach to creating L-tryptophan analogues is to modify the indole ring. For example, palladium-catalyzed C-2 arylation of L-tryptophan has been used to produce highly fluorescent analogues. rsc.org Another strategy involves the alkylation of the indole nitrogen. For instance, 1-alkyl-tryptophan analogues have been synthesized from N-Boc-L-tryptophan. nih.gov
This compound can also be incorporated into larger molecules to create conjugates with specific functions. For example, conjugates of 2'-deoxyguanosine, L-tryptophan, and benzophenone (B1666685) have been synthesized for use in photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization) experiments to study radical reactions. beilstein-journals.org The synthesis of these conjugates often involves a phosphotriester approach. beilstein-journals.org
The development of new synthetic methods continues to expand the range of accessible this compound analogues. For example, a biocatalytic platform using evolved tryptophan synthase β-subunits (TrpB) has been developed for the synthesis of a wide array of tryptophan analogues. acs.orgnih.gov These engineered enzymes can catalyze the reaction between serine and various indole analogues, including those that are poor substrates for the wild-type enzyme. acs.orgnih.gov
Stereoselective Synthesis Methodologies for this compound
The stereochemistry of this compound is crucial for its biological activity and its utility as a chiral building block. Therefore, stereoselective synthesis methodologies are of paramount importance.
One strategy for achieving stereoselectivity is to start with a chiral precursor, such as L-tryptophan. The reduction of L-tryptophan to this compound is a common method for producing the enantiopure compound. researchgate.net
For the synthesis of more complex molecules containing the this compound scaffold, stereoselective methods are employed to control the formation of new chiral centers. For example, a one-pot stereoselective synthesis of C-glycosyl amino acids with vicinal stereocenters has been developed starting from this compound. acs.org
The Pictet-Spengler reaction is another powerful tool for the stereoselective synthesis of tetrahydro-β-carbolines from tryptophan derivatives. The stereochemical outcome of this reaction can be controlled by varying the reaction conditions. researchgate.net
Metabolic Pathways and Biotransformation of L Tryptophanol
In Vivo Metabolism of L-Tryptophanol
The in vivo metabolism of this compound is not well-documented in scientific literature. However, based on the known metabolic pathways of its precursor, L-Tryptophan, several potential in vivo transformations can be postulated. The conversion of L-Tryptophan to this compound involves the reduction of the carboxylic acid group to an alcohol, a reaction that, while not a major pathway for amino acids, could potentially occur in vivo.
Elucidation of this compound Catabolic Pathways
Given the lack of direct studies on this compound catabolism, its breakdown pathways are hypothesized to mirror those of L-Tryptophan, primarily involving the kynurenine (B1673888) pathway. This pathway is responsible for over 90% of L-Tryptophan degradation. nih.gov The initial and rate-limiting step of the kynurenine pathway is the oxidation of L-Tryptophan to N-formyl-L-kynurenine, a reaction catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). wikipedia.orgpensoft.net
If this compound were to enter this pathway, it would likely undergo similar oxidative cleavage of the indole (B1671886) ring. This would theoretically produce N-formyl-kynurenine-like metabolites, where the alcohol group of this compound remains intact or is further metabolized. Subsequent steps would involve deformylation and a cascade of enzymatic reactions leading to various downstream products.
A study on tryptophanol-derived isoindolinones identified metabolites in human liver microsomes that suggest a metabolic route similar to the kynurenine pathway. The researchers observed the formation of oxindoles and a formamide (B127407) metabolite resulting from the oxidative cleavage of the pyrrole (B145914) ring, a process analogous to the conversion of L-Tryptophan to L-formyl kynurenine. mdpi.com
Investigation of Potential this compound Anabolic Conversions
Potential anabolic conversions of this compound are also speculative and based on the known anabolic uses of L-Tryptophan. L-Tryptophan serves as a precursor for the synthesis of vital biomolecules, including proteins, serotonin (B10506), and melatonin (B1676174). nih.govimrpress.compensoft.netnih.gov
It is conceivable that this compound could be a substrate for enzymes involved in the synthesis of various indole-containing compounds. For instance, in some microorganisms, L-Tryptophan is converted to tryptophol. wikipedia.org This suggests that enzymatic pathways capable of reducing the carboxyl group of L-Tryptophan to an alcohol exist, and by extension, this compound could be an intermediate in such processes or be further modified.
In the context of synthetic biology, a tri-enzyme fusion system has been developed for the continuous halogenation of L-Tryptophan, highlighting the potential for enzymatic modification of the tryptophan backbone. nih.gov While not a direct anabolic conversion of this compound, it demonstrates the enzymatic plasticity that could potentially accommodate this compound as a substrate for the synthesis of novel compounds.
Intersections with Kynurenine Pathway Metabolites
The metabolism of this compound is likely to intersect significantly with the kynurenine pathway, the central route for L-Tryptophan degradation. frontiersin.orgpensoft.netnih.govmdpi.com This pathway generates a host of bioactive metabolites, and if this compound is metabolized similarly, it could influence the levels of these kynurenine-related compounds.
The key enzymes of the kynurenine pathway, TDO and IDO, catalyze the initial oxidative step. wikipedia.orgpensoft.net If this compound is a substrate for these enzymes, its metabolism would directly feed into the kynurenine pool, potentially altering the balance between neuroprotective metabolites like kynurenic acid and neurotoxic ones like quinolinic acid. mdpi.com
A study investigating tryptophanol-derived compounds showed metabolic conversion to products resembling kynurenine pathway metabolites, supporting the hypothesis of shared metabolic machinery. mdpi.com The balance of kynurenine pathway metabolites is crucial for immune response and neuronal function, and any contribution from this compound metabolism could have physiological implications. pensoft.netresearchgate.net
Table 1: Key Enzymes and Metabolites in the Kynurenine Pathway
| Enzyme | Metabolite | Function/Significance |
| Tryptophan 2,3-dioxygenase (TDO) | N-formyl-L-kynurenine | Initiates the kynurenine pathway in the liver. wikipedia.orgwikipedia.org |
| Indoleamine 2,3-dioxygenase (IDO) | N-formyl-L-kynurenine | Initiates the kynurenine pathway in extrahepatic tissues. wikipedia.org |
| Kynurenine Formamidase | L-kynurenine | Hydrolyzes N-formyl-L-kynurenine. researchgate.net |
| Kynurenine Aminotransferase (KAT) | Kynurenic Acid | Neuroprotective metabolite. mdpi.com |
| Kynurenine-3-Monooxygenase (KMO) | 3-Hydroxykynurenine | Precursor to neurotoxic metabolites. pensoft.net |
| Kynureninase | Anthranilic Acid | Further metabolized in the pathway. nih.gov |
| 3-Hydroxyanthranilic Acid Dioxygenase | Quinolinic Acid | Neurotoxic metabolite. pensoft.net |
Interrelationship with Serotonin and Melatonin Biosynthesis
The biosynthesis of the neurotransmitter serotonin and the hormone melatonin is another major metabolic fate of L-Tryptophan. nih.govfrontiersin.orgimrpress.compensoft.netnih.govvita-world24.deagrifoodscience.com This pathway begins with the hydroxylation of L-Tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). frontiersin.orgpensoft.net
Given that this compound shares the same indole core as L-Tryptophan, it is plausible that it could interact with the enzymes of the serotonin and melatonin synthesis pathway. For instance, this compound might act as a competitive inhibitor of TPH, thereby affecting the rate of serotonin and, consequently, melatonin production. Oral administration of L-tryptophan has been shown to modulate the synthesis of serotonin and melatonin. nih.gov
The conversion of L-Tryptophan to serotonin and melatonin is a critical pathway for regulating mood, sleep, and circadian rhythms. vita-world24.deagrifoodscience.com Any interference by this compound or its metabolites could, therefore, have significant physiological effects.
Table 2: Key Steps in Serotonin and Melatonin Biosynthesis
| Step | Substrate | Enzyme | Product |
| 1 | L-Tryptophan | Tryptophan Hydroxylase (TPH) frontiersin.orgpensoft.net | 5-Hydroxytryptophan (5-HTP) |
| 2 | 5-Hydroxytryptophan (5-HTP) | Aromatic L-amino acid decarboxylase pensoft.net | Serotonin (5-HT) |
| 3 | Serotonin (5-HT) | Arylalkylamine N-acetyltransferase | N-acetylserotonin |
| 4 | N-acetylserotonin | Acetylserotonin O-methyltransferase | Melatonin |
In Vitro Metabolic Studies of this compound
In the absence of extensive in vivo data, in vitro metabolic studies using subcellular fractions like microsomes and cytosol are crucial for elucidating the biotransformation of this compound. These systems contain a high concentration of drug-metabolizing enzymes and can provide valuable insights into potential metabolic pathways. researchgate.net
Microsomal and Cytosolic Enzyme Assays for this compound Biotransformation
Microsomal fractions, derived from the endoplasmic reticulum, are rich in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.net Cytosolic fractions contain a variety of soluble enzymes, including many involved in Phase II conjugation reactions. d-nb.info
A study on tryptophanol-derived isoindolinones utilized human liver microsomes (HLM) to investigate their metabolism. The study identified several metabolites, indicating that these compounds are indeed substrates for microsomal enzymes. The primary metabolites were formed through oxidation, suggesting the involvement of CYP enzymes. mdpi.com
Given these findings, it is highly probable that this compound would also be metabolized by microsomal enzymes. An in vitro assay using liver microsomes could be designed to identify the specific CYP isoforms involved in its metabolism and to characterize the resulting metabolites.
Similarly, cytosolic enzyme assays could reveal the potential for this compound to undergo conjugation reactions, such as glucuronidation or sulfation, which are common pathways for the detoxification and elimination of xenobiotics and metabolites. Human cytosolic transaminases have been shown to have some activity towards L-Tryptophan, suggesting that this compound could also be a substrate for cytosolic enzymes. d-nb.info
Table 3: Potential In Vitro Metabolic Reactions of this compound
| Cellular Fraction | Enzyme Superfamily | Potential Reaction |
| Microsomes | Cytochrome P450 (CYP) | Hydroxylation, Oxidation |
| Cytosol | UDP-glucuronosyltransferases (UGTs) | Glucuronidation |
| Cytosol | Sulfotransferases (SULTs) | Sulfation |
| Cytosol | Transaminases | Transamination (of the amino group) |
Cellular Uptake and Efflux Mechanisms of this compound
The transport of L-Tryptophan across cell membranes is a mediated process, as it cannot freely diffuse into cells. nih.gov This transport is facilitated by several amino acid transporter systems.
The primary mechanism for the uptake of Trp and other large neutral amino acids is the System L transporter . nih.gov This system is a heterodimeric protein composed of a heavy chain (4F2hc) and a light chain, such as L-type amino acid transporter 1 (LAT1) or LAT2. nih.gov System L functions as an amino acid exchanger and is generally sodium-independent. snmjournals.org The affinity (Km) of these transporters for Trp is in the micromolar range (20–60 μM). nih.gov
In addition to the ubiquitous System L, a distinct high-affinity tryptophan uptake system has been identified, particularly in human cells treated with interferon-gamma (IFN-γ) or in cells expressing high levels of IDO1. nih.govnih.gov This system is highly selective for Trp, with an affinity in the nanomolar range (Km of 0.1–0.3 μM), and does not transport other neutral amino acids. nih.gov Recent studies suggest that tryptophanyl-tRNA synthetase (TrpRS), in conjunction with IDO1 or TDO2, plays a critical role in this high-affinity uptake. nih.govnih.gov The process involves Trp depletion by IDO1/TDO2, which then enhances TrpRS-mediated uptake. nih.gov
Efflux, the process of transporting substances out of the cell, is also a crucial part of maintaining cellular homeostasis. The same bidirectional transporters, like System L, that facilitate uptake can also mediate the efflux of L-Tryptophan, often in exchange for another amino acid. Studies using various cell lines, such as NCI-H69 cells, have demonstrated both the influx and subsequent efflux of tryptophan analogs, highlighting the dynamic nature of its transport. snmjournals.org
Table 2: L-Tryptophan Cellular Transporter Systems
| Transporter System | Key Proteins | Affinity for Trp | Characteristics |
|---|---|---|---|
| System L | LAT1, LAT2, 4F2hc | Micromolar (20-60 µM) | Sodium-independent; transports other large neutral amino acids; primary uptake system. nih.gov |
| High-Affinity System | TrpRS, IDO1, TDO2 | Nanomolar (0.1-0.3 µM) | Highly selective for Trp; augmented by IFN-γ and IDO1 expression. nih.gov |
| Other Transporters | CAT1, ATB0, ASCT2 | Variable | May also be involved in Trp transport, some are sodium-dependent. snmjournals.orgmdpi.com |
Role of the Microbiome in L-Tryptophan Metabolism
The gut microbiota plays a pivotal role in metabolizing dietary L-Tryptophan that escapes absorption in the small intestine. unite.itnih.gov This microbial metabolism generates a diverse array of bioactive compounds that can influence host physiology, immunity, and even brain function. nih.govfrontiersin.org
Commensal bacteria in the gut can directly metabolize Trp through several enzymatic pathways. unite.it A key enzyme is tryptophanase , expressed by many bacterial species including Escherichia coli, Bacteroides, and Clostridium species, which converts Trp into indole. nih.gov Other microbial enzymes can produce a range of indole derivatives, such as:
Indole-3-acetic acid (IAA)
Indole-3-propionic acid (IPA)
Indole-3-aldehyde (IAld)
Skatole
These microbial metabolites are not inert; they act as signaling molecules. nih.gov For instance, indole and its derivatives can activate the aryl hydrocarbon receptor (AhR), which is crucial for maintaining intestinal mucosal barrier integrity and modulating local immune responses. wikipedia.orgfrontiersin.org Clostridium sporogenes can metabolize Trp into IPA, a potent antioxidant. wikipedia.org Lactobacilli can convert Trp to indole-3-aldehyde, which stimulates the production of the cytokine interleukin-22. wikipedia.org The composition of the gut microbiota can therefore significantly impact the profile of Trp metabolites produced, thereby influencing host health. unite.itfrontiersin.org
Regulation of L-Tryptophan Metabolic Enzymes and Pathways
The metabolic fate of L-Tryptophan is tightly regulated at multiple levels, primarily through the control of the key rate-limiting enzymes in its major pathways. This regulation ensures that the synthesis of its various metabolites is balanced according to physiological demands.
The kynurenine pathway is subject to complex regulation. The activity of TDO , the primary hepatic enzyme, is regulated by:
Glucocorticoids: Hormones like cortisol induce the synthesis of the TDO enzyme. nih.gov
Substrate (L-Tryptophan): Trp itself can activate and stabilize the TDO enzyme. nih.gov
Heme: The enzyme requires heme as a cofactor for its activity. nih.gov
End-product inhibition: The pathway's final product, NAD+, can inhibit TDO activity. nih.gov
The extrahepatic enzyme IDO (specifically IDO1) is a key regulatory point in the immune system. Its expression and activity are strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ) . nih.govmdpi.com This mechanism links immune activation directly to Trp metabolism, often leading to a depletion of local Trp and an increase in kynurenine pathway metabolites. nih.govunite.it
In bacterial systems , the biosynthesis of L-Tryptophan is also strictly controlled. In E. coli, the trp operon, which contains the genes for Trp synthesis, is regulated by the cellular concentration of L-Tryptophan. frontiersin.org When Trp levels are high, it binds to the Trp repressor protein (TrpR), which then blocks the expression of the operon, shutting down synthesis. frontiersin.orgmdpi.com Additionally, feedback inhibition occurs where Trp can allosterically inhibit the activity of key enzymes in its own synthesis pathway, such as anthranilate synthase. mdpi.com
The serotonin pathway is primarily regulated by the availability of its substrate, L-Tryptophan, and the activity of tryptophan hydroxylase (TPH). pensoft.net Factors that influence the transport of Trp into the brain can therefore affect the rate of serotonin synthesis.
Biological Activities and Pharmacological Potential of L Tryptophanol and Its Analogs
Neurobiological System Interactions
The influence of L-Tryptophanol and its derivatives extends to the complex workings of the central nervous system (CNS). These compounds can modulate neurotransmitter systems, impact the structure and function of neural circuits, and consequently affect behavior and cognitive processes, as observed in various model systems.
Modulation of Neurotransmitter Systems by this compound Derivatives
Derivatives of L-tryptophan, the precursor to this compound, are integral to the synthesis of key neurotransmitters. encyclopedia.pubnih.gov The most prominent of these is serotonin (B10506) (5-hydroxytryptamine or 5-HT), a critical regulator of mood, sleep, and cognition. nih.govnih.govmdpi.com The synthesis of serotonin is directly dependent on the availability of tryptophan in the brain. nih.govmdpi.com L-tryptophan is first converted to 5-hydroxy-L-tryptophan (5-HTP) by the enzyme tryptophan hydroxylase, which is then metabolized to serotonin. mdpi.compensoft.net
While direct studies on this compound are limited, research on analogous structures provides insight. For instance, certain L-tryptophan derivatives have been shown to interact with serotonin receptors. google.com Polypeptides containing a modified tryptophan analog, neo-tryptophan, have demonstrated the ability to bind to 5-HT2A receptors in human brain tissue. google.com This interaction suggests that structural modifications to the tryptophan backbone can produce compounds with affinity for specific neurotransmitter receptors, thereby modulating their activity.
Furthermore, the metabolism of tryptophan also influences other major neurotransmitter systems. Oral administration of tryptophan has been associated with increased levels of dopamine (B1211576) and norepinephrine. nih.govplos.org The intricate relationship between these systems suggests that this compound derivatives could have broad effects on neurochemical balance. gssiweb.org The kynurenine (B1673888) pathway, a major route of tryptophan metabolism, produces metabolites that can indirectly affect neurotransmission by interacting with receptors like the NMDA receptor, which is involved in glutamatergic signaling. frontiersin.orgfrontiersin.org
Impact on Neural Circuitry and Synaptic Plasticity
The modulation of neurotransmitter systems by this compound derivatives has direct consequences for the function of neural circuits and the mechanisms of synaptic plasticity, which underlie learning and memory. While direct evidence for this compound's role is still emerging, the activities of its parent compound and related metabolites offer significant clues.
Gut microbes that metabolize tryptophan produce indoles, which have been shown to regulate adult neurogenesis in the hippocampus, a brain region crucial for learning and memory. pnas.org These microbial metabolites can influence the development and maturation of neurons, suggesting a pathway by which tryptophan derivatives can impact the very structure of neural circuits. pnas.org The indole-Aryl hydrocarbon Receptor (AhR) signaling pathway appears to be a key mediator in this process, promoting the transcription of factors that support neurogenesis and synaptic maturation. pnas.orgtandfonline.com
Furthermore, metabolites of the kynurenine pathway, which stems from tryptophan, are known to have neuroactive properties that can influence synaptic function. frontiersin.org For example, kynurenic acid can modulate the activity of important neurotransmitter receptors involved in synaptic plasticity. frontiersin.org The balance between neuroprotective and potentially neurotoxic metabolites of this pathway is critical for maintaining healthy brain function. frontiersin.org Alterations in the gut microbiota can shift this balance, thereby affecting central nervous system functions through changes in neuroplasticity and inflammatory responses. researchgate.net
Influence on Behavioral and Cognitive Functions in Model Systems
The neurochemical and structural changes induced by this compound and its analogs translate into observable effects on behavior and cognition in animal models. Studies investigating the effects of tryptophan supplementation and depletion have provided valuable insights into these relationships.
In aging mice, supplementation with tryptophan has been shown to reduce anxiety-like behaviors and improve cognitive performance. veterinaryworld.orgnih.gov Specifically, in a mouse model with genetically reduced tryptophan hydroxylase-2 (the rate-limiting enzyme for serotonin synthesis in the brain), tryptophan supplementation led to decreased anxiety and enhanced cognitive function. veterinaryworld.orgnih.gov Similarly, in an experimental model of Alzheimer's disease in rats, treatment with L-tryptophan nanoparticles was found to lower anxiety and improve motor behavior. scielo.brscielo.br
Conversely, depleting tryptophan levels, which reduces serotonin synthesis, can have anxiogenic and depressant-like effects on behavior in rats. mdpi.com However, the behavioral outcomes of tryptophan manipulation can be complex and dependent on the animal model and specific tests used. mdpi.com For instance, while some studies show increased anxiety and immobility in forced swim tests with low tryptophan diets, others have not observed these effects despite significant reductions in plasma tryptophan. mdpi.com These findings underscore the potential for tryptophan derivatives to modulate complex behaviors related to mood and cognition.
Immunomodulatory Effects of this compound Metabolites
Metabolites derived from L-tryptophan are potent regulators of the immune system. The primary pathway for this regulation is the kynurenine pathway, which is responsible for the degradation of approximately 95% of dietary tryptophan. frontiersin.org This pathway is initiated by the enzyme indoleamine 2,3-dioxygenase (IDO), which is activated by pro-inflammatory cytokines like interferon-gamma (IFN-γ). frontiersin.orgmdpi.combevital.no
The activation of IDO and the subsequent production of kynurenine and its downstream metabolites have profound immunomodulatory effects. spandidos-publications.com One of the key mechanisms is the depletion of local tryptophan, which can suppress T-cell proliferation. frontiersin.orgresearchgate.net Additionally, the metabolites themselves, collectively known as kynurenines, are biologically active and can influence various immune cells. frontiersin.orgresearchgate.net
These metabolites can modulate the function of different T-cell subsets. frontiersin.org They can act through pro-inflammatory cytokines such as IFN-γ and IL-2 in Th1 cells, or through anti-inflammatory cytokines like IL-4 and IL-10 in Th2 cells. frontiersin.orgnih.gov This differential regulation highlights the dual role the kynurenine pathway can play, either suppressing or promoting inflammatory responses depending on the context. nih.gov For example, some kynurenine metabolites are considered pro-inflammatory, while others have anti-inflammatory properties. frontiersin.org
Furthermore, tryptophan metabolites produced by the gut microbiota, such as indole (B1671886) and its derivatives, also contribute significantly to immune homeostasis. nih.gov These microbial metabolites can act as signaling molecules that regulate the function of innate and adaptive immune cells, including dendritic cells, macrophages, and T-cells. nih.govnih.gov They can influence the differentiation of immune cells and the production of immunomodulatory cytokines, often through the activation of the aryl hydrocarbon receptor (AhR). tandfonline.comnih.gov
Anti-inflammatory and Antioxidant Mechanisms of Action of Indoleamine Derivatives
Indoleamine derivatives, including metabolites of L-tryptophan, possess significant anti-inflammatory and antioxidant properties. These actions are crucial for protecting cells and tissues from damage caused by inflammation and oxidative stress.
The anti-inflammatory effects are often linked to the immunomodulatory activities of the kynurenine pathway. frontiersin.org By depleting tryptophan and producing bioactive kynurenines, the IDO pathway can suppress the activation of inflammatory T-cells and promote the development of regulatory T-cells (Tregs), which help to control excessive inflammation. frontiersin.orgspandidos-publications.com For instance, the administration of a synthetic derivative of the tryptophan metabolite anthranilic acid was shown to reduce the production of inflammatory cytokines in models of atherosclerosis. pnas.org The activation of the IDO pathway is seen as a natural feedback loop to control inflammation. frontiersin.orgpnas.org
In addition to their role in immunity, many tryptophan derivatives act as potent antioxidants. encyclopedia.pub They can directly scavenge reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. nih.govresearchgate.net The indole nucleus present in these compounds is thought to be a key feature for this protective action. nih.gov Studies have shown that tryptophan and its metabolites, such as melatonin (B1676174) and 5-hydroxy-L-tryptophan, can protect against oxidative damage. rsc.orgnih.govsemanticscholar.org For example, 5-hydroxy-L-tryptophan has demonstrated superior free radical scavenging ability compared to L-tryptophan itself. rsc.org
The enzyme IDO itself may also have a direct antioxidant function by utilizing the superoxide (B77818) anion as a substrate, thereby reducing oxidative stress. tandfonline.com This dual function of IDO, both as an immune modulator and an antioxidant, highlights the integral role of the tryptophan metabolic pathway in cellular protection. tandfonline.comnih.gov
Cellular and Molecular Targets of this compound
The biological effects of this compound and its derivatives are mediated through their interaction with specific cellular and molecular targets. A primary and well-studied target is the aryl hydrocarbon receptor (AhR). tandfonline.com AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular homeostasis. tandfonline.com Many tryptophan metabolites, particularly those produced by the gut microbiota like indoles, can bind to and activate AhR. tandfonline.comnih.govwikipedia.org This activation can lead to downstream signaling events that influence gene expression related to immune cell differentiation and function. tandfonline.comfrontiersin.org
Another key molecular target is the enzyme indoleamine 2,3-dioxygenase (IDO). frontiersin.orgspandidos-publications.com While IDO is the enzyme that initiates tryptophan catabolism, its activity is also regulated by various factors, and its products can, in turn, influence other cellular pathways. spandidos-publications.com The depletion of tryptophan and the production of kynurenines by IDO can activate stress-response pathways like the GCN2 pathway, which can inhibit protein translation and affect T-cell function. spandidos-publications.comresearchgate.net
In the nervous system, derivatives of tryptophan can interact directly with neurotransmitter receptors. As mentioned, certain analogs have shown affinity for serotonin receptors, such as the 5-HT2A receptor. google.comnih.gov Furthermore, metabolites of the kynurenine pathway can modulate the activity of glutamate (B1630785) receptors, including the NMDA receptor, which is critical for synaptic transmission and plasticity. frontiersin.org
The antioxidant effects of these compounds are mediated by their chemical properties, allowing them to directly neutralize reactive oxygen species. researchgate.net The indole ring structure is particularly effective at this scavenging activity. researchgate.net Some tryptophan derivatives with hydroxyl groups have been found to be particularly potent antioxidants. researchgate.net
Receptor Binding Affinity and Ligand-Receptor Interactions
Research into the ligand-receptor interactions of this compound has focused on its ability to compete with L-Tryptophan at specific binding sites. A key model for this interaction is the bacterial ribosome, where L-Tryptophan binding can induce specific gene expression.
Studies on the tna operon induction mechanism have shown that this compound can effectively compete with L-Tryptophan for its binding site on the ribosome. pnas.orgresearchgate.net However, binding alone is insufficient for biological activity. While L-Tryptophan binding induces a conformational change in the ribosome's peptidyl transferase center that is necessary for its regulatory function, this compound does not. pnas.orgresearchgate.net Research has demonstrated that this compound can occupy the tryptophan-binding site, but it fails to produce the subsequent structural changes in the ribosome required for its function. pnas.orgresearchgate.net In fact, the addition of this compound can reverse the protective effects that L-Tryptophan confers on the ribosome against certain chemical probes, implying it acts as a competitive antagonist at this site. pnas.orgresearchgate.net
This competitive binding highlights the structural importance of the carboxyl group of L-Tryptophan, which is absent in this compound. The negatively charged carboxylate is crucial for forming key interactions, such as with residue Lys90 of the ribosomal protein uL22, which are essential for functional activation. researchgate.net The substitution of this group with a neutral hydroxyl moiety in this compound allows for binding but results in a nonfunctional ligand in this context. researchgate.net
| Compound | Binding Site/Receptor | Interaction Type | Functional Outcome | Source |
|---|---|---|---|---|
| This compound | Ribosomal Peptidyl Transferase Center (Tryptophan binding site) | Competitive Binding | Binds to the site but does not induce the functional conformational change; acts as a competitive antagonist to L-Tryptophan. | pnas.orgresearchgate.net |
| L-Tryptophan | Ribosomal Peptidyl Transferase Center (Tryptophan binding site) | Agonist Binding | Binds and induces a functional conformational change required for operon induction. | pnas.orgresearchgate.net |
Enzyme Modulatory Activities (Activation/Inhibition)
The modulatory activity of this compound is primarily characterized by its inhibitory or antagonistic effects in systems where L-Tryptophan is an activating substrate.
In the context of the ribosomal peptidyl transferase center, which functions as a complex enzymatic machine, this compound acts as a modulator by competitively inhibiting the induction action of L-Tryptophan. pnas.orgresearchgate.net It was shown to be ineffective in blocking the methylation of nucleotide A2572, a key event promoted by L-Tryptophan. pnas.orgresearchgate.net Furthermore, this compound was able to reverse the protection against puromycin (B1679871) hydrolysis that L-Tryptophan provides to the TnaC-tRNAPro complex, confirming its role as a competitive inhibitor in this enzymatic process. pnas.orgresearchgate.net
Additionally, early research involved the selection of bovine kidney cell lines resistant to this compound and its analog tryptamine. This was done to investigate the tryptophanyl-tRNA synthetase enzyme, suggesting that this compound interacts with this enzyme, likely as a competitive inhibitor, leading to the selection of resistant cells with altered enzyme characteristics. researchgate.net
Gene Expression and Protein Regulation Studies
The role of this compound in gene expression is a direct consequence of its binding and enzyme modulatory activities. Its most clearly defined role is in the regulation of the bacterial tryptophanase (tna) operon.
The induction of the tna operon is dependent on the presence of L-Tryptophan, which binds to the ribosome and stalls the translation of a leader peptide, TnaC. This stalling prevents the formation of a transcription terminator, allowing the structural genes of the operon to be expressed. pnas.orgresearchgate.net
Studies using this compound have been pivotal in confirming this mechanism. When this compound binds to the tryptophan-binding site on the ribosome-TnaC complex, it fails to induce the necessary conformational changes to cause ribosomal stalling. pnas.orgresearchgate.net Consequently, transcription terminates, and the operon is not expressed. Therefore, this compound acts as a negative regulator or inhibitor of tna operon expression by competitively blocking the action of the inducer, L-Tryptophan. pnas.orgresearchgate.net This demonstrates a specific, albeit inhibitory, role for this compound at the level of gene regulation.
Investigation of this compound in Disease Models (Preclinical Research)
A comprehensive review of the available scientific literature was conducted to identify preclinical research investigating the effects of this compound in various disease models.
Neurological and Psychiatric Disorders
No specific preclinical studies investigating the therapeutic potential or pharmacological effects of this compound in animal or cellular models of neurological and psychiatric disorders were identified in the reviewed literature. Research in this area has focused almost exclusively on L-Tryptophan and its metabolites in the kynurenine and serotonin pathways. nih.govcpn.or.krfrontiersin.orgpensoft.net
Inflammatory and Autoimmune Conditions
A review of the scientific literature did not yield any specific preclinical research data on the role or effects of this compound in models of inflammatory or autoimmune conditions. The body of research on tryptophan analogs in inflammation is centered on compounds like 1-methyltryptophan, which targets the enzyme indoleamine 2,3-dioxygenase (IDO), or on the broader metabolic pathways of L-Tryptophan itself. mdpi.comfrontiersin.orgbmj.com
Gastrointestinal Health and Barrier Function
No preclinical studies concerning the specific effects of this compound on gastrointestinal health or intestinal barrier function were found in the reviewed literature. Research on the gut barrier and tryptophan focuses on L-Tryptophan and its metabolites generated by both the host and the gut microbiota, such as indole and its derivatives, which are known to interact with receptors like the aryl hydrocarbon receptor (AhR) to maintain gut homeostasis. researchgate.netfrontiersin.orgacs.org
Wound Healing and Tissue Regeneration
Studies have demonstrated that L-Tryptophan and its metabolites can positively influence multiple stages of the wound healing cascade, including inflammation, cell proliferation, migration, and matrix remodeling. Current time information in Bangalore, IN.researchgate.net The topical application of L-Tryptophan has been shown to accelerate wound closure in various models, including chronic leg ulcers in human patients. Current time information in Bangalore, IN.scite.aikarger.com
One of the key mechanisms implicated in the wound healing effects of L-Tryptophan is its interaction with the aryl hydrocarbon receptor (AhR). Current time information in Bangalore, IN.karger.com Activation of the AhR pathway has been shown to stimulate the proliferation and migration of keratinocytes, which are crucial for re-epithelialization, the process of covering the wound surface with new skin cells. Current time information in Bangalore, IN.karger.com In vitro studies using a scratch wound model in human keratinocytes have shown that L-Tryptophan can increase the rate of wound recovery. scite.aikarger.comnih.gov
Furthermore, in animal models of wound healing, particularly in chronically stressed mice, administration of L-Tryptophan has been observed to improve dermal reconstruction. researchgate.net This includes a reduction in inflammation, an increase in collagen I deposition, and enhanced re-epithelialization of the wound area. scite.ai
While research on this compound is limited in this specific context, a study on a dipeptide containing a tryptophan residue, Glu-Trp-ONa, and its acylated analog has shown promising results in a rabbit model of chronic skin wounds. researchgate.net Intraperitoneal injections of these compounds were found to significantly decrease the wound healing period compared to controls. researchgate.net This was associated with enhanced formation of granulation tissue and re-epithelialization. researchgate.net The study also noted that the acylated version of the dipeptide exhibited more beneficial healing properties. researchgate.net
Another area of interest is the role of L-Tryptophan metabolites in tissue regeneration. For instance, L-kynurenine, a major metabolite of L-Tryptophan, has been shown to enhance the stemness and osteogenic differentiation of bone marrow-derived mesenchymal stromal cells, which can contribute to bone healing. nih.gov In a mouse model with femur defects, both L-Tryptophan and L-kynurenine accelerated bone regeneration. nih.gov
The following table summarizes key research findings on the effects of L-Tryptophan and its analogs on wound healing and tissue regeneration.
| Compound/Analog | Model System | Key Findings | Reference |
| L-Tryptophan | Human patients with chronic lower limb ulcers | Topical application led to faster re-epithelialization and pain relief. | Current time information in Bangalore, IN.scite.aikarger.com |
| L-Tryptophan | In vitro scratch wound model (human keratinocytes) | Increased the rate of scratch recovery, stimulating cell proliferation and migration. | scite.aikarger.comnih.gov |
| L-Tryptophan | Chronically stressed mice (excisional wounds) | Reduced inflammation, increased collagen I deposition, and enhanced re-epithelialization. | researchgate.netscite.ai |
| Glu-Trp-ONa | Rabbit model of chronic skin wounds | Decreased the period of wound healing and enhanced granulation tissue formation and re-epithelialization. | researchgate.net |
| Acylated Glu-Trp-ONa | Rabbit model of chronic skin wounds | Showed more beneficial healing properties compared to the non-acylated form. | researchgate.net |
| L-Kynurenine | Mouse model of femur surgical defect | Accelerated bone regeneration. | nih.gov |
These findings underscore the potential of L-Tryptophan and its derivatives as therapeutic agents to promote wound healing and tissue regeneration. Further research is warranted to explore the specific effects of this compound and to fully elucidate the mechanisms of action of these compounds in the complex process of tissue repair.
Advanced Analytical Methodologies for L Tryptophanol Quantification and Characterization
Chromatographic Techniques for Isolation and Detection
Chromatographic techniques are paramount for the separation and detection of L-Tryptophan from complex matrices. The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
HPLC coupled with fluorescence detection is a widely used and robust method for the quantification of L-Tryptophan. hep.com.cneuropa.eu This technique leverages the native fluorescence of the indole (B1671886) moiety in the tryptophan molecule.
Principle: The sample is injected into an HPLC system, where it passes through a column (commonly a reversed-phase C18 column) that separates L-Tryptophan from other components in the mixture. scielo.bracs.org The separated L-Tryptophan then flows through a fluorescence detector. The indole ring is excited by a specific wavelength of light (typically around 280-285 nm) and emits light at a longer wavelength (around 340-360 nm). europa.eudiva-portal.org The intensity of the emitted light is directly proportional to the concentration of L-Tryptophan in the sample.
Research Findings:
A simple and rapid HPLC-FLD method has been validated for the determination of tryptophan in plasma, with a run time of just 6 minutes on a C18 column. scielo.br
The European Union Reference Laboratory (EURL) has recommended a ring-trial validated HPLC-FLD method for the official control of L-Tryptophan in feed additives, premixtures, and feedingstuffs. europa.eu
This method is applicable for both free and total L-Tryptophan determination. For total tryptophan, an alkaline hydrolysis step is performed prior to chromatographic analysis. europa.eu
Table 1: HPLC-FLD Parameters for L-Tryptophan Analysis
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | scielo.br |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., sodium acetate, phosphate (B84403) buffer) | scielo.bracs.org |
| Detection | Fluorescence | hep.com.cndiva-portal.org |
| Excitation Wavelength | ~280-285 nm | europa.eudiva-portal.org |
| Emission Wavelength | ~340-360 nm | europa.eudiva-portal.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
For highly sensitive and specific analysis, particularly for trace levels and for the simultaneous analysis of L-Tryptophan and its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. rsc.orgresearchgate.netnih.govnih.gov
Principle: LC separates the analytes as in HPLC. The eluent from the LC column is then introduced into a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI) and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). In a tandem MS (MS/MS) setup, a specific parent ion for L-Tryptophan is selected, fragmented, and a specific fragment ion is detected, providing a very high degree of selectivity and sensitivity.
Research Findings:
An LC-MS/MS method has been developed for the simultaneous quantification of tryptophan and its major metabolites in serum and brain tissue. researchgate.netnih.gov
This technique is crucial for studying the kynurenine (B1673888) and serotonin (B10506) pathways of tryptophan metabolism. researchgate.netnih.govnih.gov
A quantitative and semi-quantitative targeted method using ultrahigh-performance liquid chromatography (UHPLC) coupled to a quadrupole Orbitrap tandem mass spectrometer has been developed for the analysis of tryptophan metabolites in human and murine tissues, with limits of quantification in the range of 1 to 200 ng/mL. diva-portal.orgrsc.org
Table 2: LC-MS/MS Parameters for L-Tryptophan Metabolite Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) | rsc.orgnih.gov |
| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |
| Application | Trace analysis, metabolite profiling, clinical studies | rsc.orgresearchgate.netnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of L-Tryptophan, but it requires a derivatization step to make the amino acid volatile. lcms.cznih.govresearchgate.net
Principle: L-Tryptophan is chemically modified to create a volatile derivative, for example, by silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation. nih.govresearchgate.net The derivatized sample is then injected into the GC, where it is vaporized and separated in a gaseous mobile phase. The separated components then enter the mass spectrometer for detection.
Research Findings:
GC-MS methods have been developed for the analysis of tryptophan metabolites in serum and cerebrospinal fluid after microextraction and silylation. nih.gov
The derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) allows for the reproducible formation of derivatives suitable for GC-MS analysis. nih.gov
The mass spectra of the derivatives show characteristic fragmentation patterns that can be used for identification. researchgate.net
Chiral Chromatography for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of L-Tryptophan is crucial in many applications, particularly in the pharmaceutical industry. Chiral chromatography is the primary technique used for this purpose. hep.com.cnmdpi.comresearchgate.netresearchgate.net
Principle: Chiral separation is achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. These chiral selectors interact differently with the D- and L-enantiomers of tryptophan, leading to different retention times and thus their separation.
Research Findings:
Chiral stationary phases based on cyclodextrins and their derivatives have been successfully used for the enantiomeric separation of tryptophan. mdpi.com
Ligand-exchange chromatography with chiral selectors, such as L-proline anions in chiral ionic liquids, has been shown to effectively separate tryptophan enantiomers. hep.com.cn
Indirect methods involving derivatization with a chiral reagent (e.g., o-phthalaldehyde (B127526) and N-acetyl-L-cysteine) followed by standard HPLC separation have also been developed.
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques provide valuable information about the molecular structure and can also be used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of L-Tryptophan and for studying its interactions with other molecules. bmrb.ionih.govspectrabase.com
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. The resulting spectrum provides detailed information about the chemical environment of each atom in the molecule, allowing for the determination of its structure.
Research Findings:
¹H NMR and ¹³C NMR spectra of L-Tryptophan have been extensively documented and are used as a reference for its identification. bmrb.iospectrabase.com
Down-field ¹H MRS has been used to identify the indole (-NH) proton of L-Tryptophan in the human brain in vivo, which resonates at around 10.1 ppm. nih.gov
NMR is also used in ligand-based screening to study the binding of L-Tryptophan to proteins and other macromolecules.
Table 3: Characteristic ¹H NMR Chemical Shifts of L-Tryptophan
| Proton | Typical Chemical Shift (ppm) in D₂O | Reference |
|---|---|---|
| Indole -NH | ~10.1 (in H₂O) | nih.gov |
| Aromatic Protons | 7.0 - 8.0 | bmrb.io |
| α-CH | ~4.2 | bmrb.io |
| β-CH₂ | ~3.3 - 3.5 | bmrb.io |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrational frequencies of different chemical bonds.
For L-Tryptophanol, the FTIR spectrum is defined by the vibrations of its constituent functional groups: the indole ring, the primary amine (-NH2), and the primary alcohol (-OH). While direct FTIR data for this compound is not extensively published, its expected spectral characteristics can be inferred from the well-documented spectra of its parent compound, L-Tryptophan, and general knowledge of functional group frequencies. scielo.org.mxresearchgate.net
Key expected vibrational bands for this compound would include:
O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of the primary alcohol. This band is a key differentiator from L-Tryptophan.
N-H Stretching: A sharp peak around 3400 cm⁻¹ is expected, corresponding to the N-H stretching vibration of the indole ring. scielo.org.mxresearchgate.net The primary amine group would also exhibit N-H stretching in this region, typically as one or two sharp bands.
C-H Stretching: Aliphatic C-H stretching vibrations from the ethylamino and hydroxymethyl groups would appear just below 3000 cm⁻¹. scielo.org.mx Aromatic C-H stretching from the indole ring would be observed at wavenumbers above 3000 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations within the indole ring are expected in the 1450-1600 cm⁻¹ region.
C-O Stretching: A distinct band in the 1000-1260 cm⁻¹ range would indicate the C-O stretching of the primary alcohol group.
In contrast, the spectrum of L-Tryptophan is characterized by the prominent absorption of its carboxylic acid group, particularly the C=O stretching vibration around 1600-1700 cm⁻¹, which would be absent in this compound. researchgate.nettandfonline.com
Table 1: Comparison of Expected Major FTIR Peaks for this compound vs. L-Tryptophan
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for L-Tryptophan | Reference |
| Alcohol O-H Stretch | 3200-3600 (Broad) | N/A | Inferred |
| Indole N-H Stretch | ~3400 | 3400 | scielo.org.mxresearchgate.net |
| Carboxylic Acid O-H Stretch | N/A | 3000 (Broad) | scielo.org.mx |
| Aliphatic C-H Stretch | ~2900 | ~2900 | scielo.org.mx |
| Carboxylic Acid C=O Stretch | N/A | ~1600-1662 | scielo.org.mxtandfonline.com |
| Primary Alcohol C-O Stretch | ~1050 | N/A | Inferred |
UV-Visible Spectroscopy for Chromophore Detection
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The primary chromophore—the part of the molecule responsible for light absorption—in both this compound and L-Tryptophan is the indole ring. thermofisher.com The π-electron system of the indole ring gives rise to characteristic absorption bands in the UV region.
The UV absorption spectrum of L-Tryptophan is well-characterized, showing a strong absorption maximum around 280 nm, with a shoulder at approximately 288 nm and another peak near 220 nm. thermofisher.comresearchgate.netphotochemcad.com These absorptions are attributed to π → π* electronic transitions within the aromatic indole ring. thermofisher.com Given that the chromophore is identical, the UV-Visible spectrum of this compound is expected to be nearly identical to that of L-Tryptophan. The replacement of the carboxyl group with a hydroxyl group is not anticipated to significantly alter the electronic transitions of the indole ring.
Based on studies of L-Tryptophan, the main absorption band is largely due to a single electronic transition from the ground state to the ¹Lb excited state. rsc.orgrsc.org The environment, such as solvent polarity and temperature, can influence the precise wavelength and intensity of the absorption peaks. rsc.org
Table 2: Typical UV-Visible Absorption Maxima for Indole-Containing Compounds
| Compound | Absorption Maxima (λmax) | Solvent | Reference |
| L-Tryptophan | ~279 nm, ~288 nm (shoulder) | Water/Buffer | thermofisher.com |
| L-Tryptophan | ~280 nm | Phosphate Buffer (pH 7) | photochemcad.com |
| This compound (Expected) | ~280 nm | Aqueous | Inferred |
Data for this compound is inferred based on the identical chromophore to L-Tryptophan.
Electrochemical Detection Methods for Sensitive Bioanalysis
Electrochemical methods offer highly sensitive and selective techniques for the analysis of electroactive compounds. nih.gov L-Tryptophan is electrochemically active due to the ease of oxidation of its indole ring. Consequently, techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are widely used for its detection. nih.govtandfonline.com These methods are advantageous due to their rapid response, cost-effectiveness, and high sensitivity. nih.gov
The electrochemical oxidation of L-Tryptophan at various modified electrodes has been extensively studied. nih.govacs.orgrsc.orgnih.gov The process is typically irreversible and involves the transfer of electrons and protons from the indole moiety. nih.gov Since this compound shares the same electroactive indole ring, it is expected to exhibit similar electrochemical behavior. The oxidation potential would provide the basis for its quantification.
Researchers have developed numerous electrochemical sensors for L-Tryptophan detection using modified electrodes, such as those based on graphene, metal oxides, or molecularly imprinted polymers, to enhance sensitivity and selectivity. nih.govscientific.netresearchgate.net For instance, a MoS₂/S@g-CN modified glassy carbon electrode demonstrated a limit of detection for L-Tryptophan as low as 0.03 µM. nih.gov Similarly, sensors using boron-doped diamond electrodes have achieved detection limits in the nanomolar range. mdpi.com These advanced sensor platforms could likely be adapted for the sensitive bioanalysis of this compound.
Table 3: Performance of Selected Electrochemical Sensors for L-Tryptophan Detection
| Electrode Modification | Analytical Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| MoS₂/S@g-CN/GC | DPV | Not specified | 0.03 | nih.gov |
| Graphite Rod | DPV | 5.0–150.0 | 1.73 | nih.gov |
| Molecularly Imprinted Polymer/Au | DPV | 0.01–0.21 | 0.003 | scientific.netresearchgate.net |
| Ce-doped MOF-199/Ti₃C₂Tₓ | DPV | 0.5–156.5 | 0.18 | acs.org |
These sensor systems, developed for L-Tryptophan, demonstrate the potential for sensitive electrochemical detection of this compound.
Development of High-Throughput Screening (HTS) Assays for this compound and its Modulators
High-Throughput Screening (HTS) allows for the rapid testing of large chemical libraries to identify molecules that modulate the activity of a specific biological target. nih.gov HTS assays are crucial in drug discovery and for understanding metabolic pathways. For L-Tryptophan and its derivatives, HTS assays often focus on the enzymes involved in their metabolism, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov
Fluorescence-based assays are a primary method in HTS due to their high sensitivity and suitability for automation. encyclopedia.pub For example, a fluorescence-based HTS assay was developed for IDO1 and TDO, which catalyze the conversion of tryptophan to N-formylkynurenine (NFK). The assay uses a chemical probe that reacts with NFK to produce a fluorescent signal, enabling the screening of tens of thousands of compounds for inhibitory activity. nih.gov
While specific HTS assays for this compound are not widely reported, several strategies could be employed:
Enzyme-Coupled Assays: If an enzyme is discovered that specifically metabolizes this compound, an HTS assay could be developed by coupling the enzymatic reaction to a detectable signal (e.g., fluorescence, absorbance).
Biosensor-Based Screening: Genetically encoded biosensors that respond to specific molecules by producing a fluorescent or luminescent signal are increasingly used in HTS. A biosensor could be engineered to specifically recognize this compound. For instance, biosensors based on DNA aptamers or riboswitches have been developed to screen for improved production of L-Tryptophan and its derivatives. acs.orgmdpi.com
Screening of Derivative Libraries: this compound itself could be included as a member of a chemical library of tryptophan derivatives to be screened against various biological targets. HTS campaigns have been used to screen for tryptophan derivatives that act as P-glycoprotein inhibitors or modulators of other proteins. nih.gov
The development of such assays would be instrumental in discovering new biological roles for this compound and identifying compounds that can modulate its activity or the activity of proteins that bind it.
Future Research Trajectories and Translational Implications for L Tryptophanol
Systems Biology Approaches to L-Tryptophanol Metabolism and Function
A systems biology approach, which integrates experimental data with computational modeling, is crucial for a comprehensive understanding of this compound's role in complex biological networks. This approach allows researchers to move beyond single-pathway analyses to appreciate the broader impact of this compound metabolism.
The metabolism of L-Tryptophan, the precursor to this compound, is multifaceted, branching into several key pathways with wide-ranging physiological effects. nih.govnih.gov The primary routes of L-Tryptophan catabolism are the kynurenine (B1673888) and serotonin (B10506) pathways. nih.govmdpi.com The kynurenine pathway accounts for the majority of L-Tryptophan degradation and produces metabolites that are crucial for the biosynthesis of niacin (Vitamin B3). nih.govmdpi.com The serotonin pathway, although utilizing a smaller fraction of dietary L-Tryptophan, is vital for the production of the neurotransmitter serotonin and the hormone melatonin (B1676174). nih.govpensoft.netwikipedia.org
Dysregulation in these metabolic pathways has been linked to various pathological states. pensoft.netresearchgate.net For instance, an imbalance between the neuroprotective and neurotoxic metabolites of the kynurenine pathway is associated with psychiatric and neurodegenerative disorders. pensoft.netresearchgate.net Systems biology can help elucidate these complex interactions and identify key regulatory nodes that could be targeted for therapeutic intervention.
Future research will likely focus on creating more sophisticated dynamic models of L-Tryptophan metabolism. biorxiv.org These models will integrate multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to predict how perturbations in the this compound network affect cellular and organismal physiology. This will be instrumental in understanding its role in both health and disease.
Development of Novel Pharmacological Agents Based on the this compound Scaffold
The indole (B1671886) ring of this compound provides a versatile scaffold for the development of new pharmacological agents. nih.gov This structural motif is found in many biologically active natural products and synthetic drugs. nih.gov Researchers are actively exploring the modification of the this compound structure to create derivatives with enhanced therapeutic properties. ontosight.aiontosight.aimdpi.com
One promising area is the development of inhibitors for specific enzymes involved in L-Tryptophan metabolism. pensoft.netresearchgate.net For example, targeting enzymes in the kynurenine pathway, such as indoleamine 2,3-dioxygenase (IDO), is a strategy being explored for cancer and neurodegenerative diseases. pensoft.netresearchgate.net The this compound scaffold can be used as a starting point to design potent and selective inhibitors for these enzymes. tandfonline.com
Furthermore, this compound derivatives are being investigated for a range of other applications. Studies have shown that synthetic derivatives can possess antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai For instance, novel L-Tryptophan derivatives containing azepine and acylhydrazone moieties have demonstrated antiviral and larvicidal activities. mdpi.com Another study focused on creating L-Tryptophan derivatives as antagonists for the NK1 receptor, which is implicated in pain and inflammation. acs.org The synthesis of 2-arylpropanoic acid-L-tryptophan derivatives has shown promise in mitigating cisplatin-induced nephrotoxicity. mdpi.com
The table below summarizes some of the research on novel pharmacological agents derived from the this compound scaffold.
| Derivative Class | Potential Therapeutic Application | Research Focus |
| Azepine and Acylhydrazone Derivatives | Antiviral, Larvicidal, Fungicidal | Synthesis and bioactivity evaluation against tobacco mosaic virus and Plutella xylostella. mdpi.com |
| 2-Arylpropanoic Acid-L-Tryptophan Derivatives | Mitigation of Chemotherapy Side Effects | Designed to reduce cisplatin-induced nephrotoxicity by targeting the gastrin-releasing peptide receptor (GRPR). mdpi.com |
| NK1 Receptor Antagonists | Pain and Inflammation | Identification of potent and selective antagonists for the neurokinin-1 (NK1) receptor. acs.org |
| N-C12-14-acyl Derivatives | Antimicrobial, Surfactant | Explored for their potential as antimicrobial agents and in the development of personal care products. ontosight.ai |
| Tryptophan-Proline Chimeras | Anticancer | Synthesis and evaluation of microtubule assembly inhibition and cytotoxicity. researchgate.net |
Investigation of this compound's Role in Specific Physiological and Pathological States
The metabolites of L-Tryptophan, and by extension this compound, play crucial roles in a wide array of physiological and pathological conditions. pensoft.netresearchgate.netfrontiersin.org Research is increasingly focused on elucidating these roles to develop targeted therapies.
In the context of neuropsychiatric disorders , the link between L-Tryptophan metabolism and conditions like depression and anxiety is well-established, primarily through the serotonin pathway. nih.govmdpi.com Imbalances in the kynurenine pathway are also implicated in these disorders. pensoft.netresearchgate.net Future studies will likely investigate how this compound and its specific derivatives modulate these pathways to influence mood and behavior.
The gut-brain axis is another area of intense investigation. The gut microbiota metabolizes L-Tryptophan into various indole derivatives that influence gut barrier function, immune responses, and even central nervous system function. frontiersin.org Alterations in this metabolic interplay are associated with inflammatory bowel disease and metabolic syndrome. frontiersin.org Research into how this compound derivatives can modulate the gut microbiome and its metabolic output is a promising avenue for therapeutic development.
In oncology , the kynurenine pathway is a key area of interest. The enzyme IDO, which catabolizes L-Tryptophan, is often overexpressed in tumors and contributes to an immunosuppressive microenvironment. frontiersin.org Inhibiting IDO is a strategy to enhance anti-tumor immunity. The this compound scaffold is being used to develop novel IDO inhibitors. asm.org
The role of L-Tryptophan metabolites in inflammatory and autoimmune diseases is also a significant research area. For example, in rheumatic diseases like rheumatoid arthritis and Still's disease, alterations in L-Tryptophan binding to plasma proteins have been observed. oup.com
Integration of In Silico Modeling with Experimental Studies for this compound Research
The integration of computational, or in silico, modeling with experimental research is accelerating the pace of discovery in the field of this compound. biorxiv.orgmdpi.com This synergy allows for the prediction of molecular interactions, the design of novel compounds, and the simulation of complex biological processes.
Molecular docking and molecular dynamics simulations are being used to understand how this compound and its derivatives interact with protein targets. biotechnologia-journal.orgnih.gov For instance, in silico studies have been used to investigate the binding of L-Tryptophan derivatives to the bitter taste receptor TAS2R4 and to predict the inhibitory efficiency of these compounds against the P-glycoprotein efflux pump, which is relevant for drug delivery to the brain. biotechnologia-journal.orgnih.gov Computational methods have also been employed to study the photophysics of L-Tryptophan in aqueous environments. acs.org
In the realm of metabolic engineering, dynamic models of L-Tryptophan biosynthesis in microorganisms like Escherichia coli are being developed to optimize industrial production. biorxiv.orgresearchgate.net These models can predict the effects of genetic modifications on metabolic fluxes and help in designing more efficient production strains. biorxiv.org
The combination of in silico drug design and experimental validation is a powerful approach for developing new therapeutics. For example, researchers have designed and synthesized novel 2-arylpropanoic acid-L-tryptophan derivatives and used molecular docking to predict their binding affinity to the target receptor. mdpi.com This was followed by experimental validation of their protective effects against cell death. mdpi.com
Translational Research and Clinical Development of this compound-derived Therapies
Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. imrpress.comwikipedia.org For this compound, this involves taking the promising findings from preclinical studies and advancing them through the rigorous process of clinical development.
A key aspect of this is the identification of biomarkers that can be used to monitor the effects of this compound-derived therapies and to select patients who are most likely to benefit. imrpress.com For example, in the context of neuropsychiatric disorders, measuring the levels of different L-Tryptophan metabolites in the blood or cerebrospinal fluid could provide insights into disease state and treatment response.
The development of this compound-based drugs will require careful consideration of their pharmacokinetic and pharmacodynamic properties. This includes understanding how they are absorbed, distributed, metabolized, and excreted by the body. The use of this compound as a scaffold for drug delivery systems is also an active area of research. rsc.org For instance, L-Tryptophan capped copper nanoclusters are being explored for the targeted release of chemotherapy drugs. rsc.org
While the direct clinical application of this compound itself is not the primary focus, the development of its derivatives holds significant promise. The journey from a promising this compound-based compound in the lab to an approved therapy is long and challenging, but the potential rewards for human health are substantial. Continued investment in translational research will be essential to realize this potential. nih.gov
Q & A
Basic Research Questions
Q. How can L-Tryptophanol be reliably identified and quantified in biological samples?
- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with UV detection (wavelength ~280 nm for aromatic compounds). Prepare a calibration curve using certified this compound standards (e.g., 0.1–100 µM range) dissolved in phosphate-buffered saline (pH 7.4). Validate the method with quality controls (QC) such as intraday/interday precision (<5% RSD) and recovery rates (90–110%) . For biological matrices (e.g., plasma or tissue homogenates), include protein precipitation steps using acetonitrile or methanol to reduce interference .
Q. What are the stability considerations for this compound in experimental solutions?
- Methodological Answer : this compound is sensitive to light and oxidation. Store solutions in amber vials at −20°C, and avoid repeated freeze-thaw cycles. Monitor pH (ideal range: 5.5–7.0) to prevent degradation. Use fresh aliquots for each experiment and validate stability via HPLC retention time consistency .
Q. How should researchers design in vitro studies to assess this compound’s biochemical interactions?
- Methodological Answer : Follow the PICOT framework:
- Population : Target biomolecules (e.g., enzymes, receptors).
- Intervention : this compound at physiologically relevant concentrations.
- Comparison : Controls (vehicle-only or structural analogs like L-Tryptophan).
- Outcome : Binding affinity (e.g., via surface plasmon resonance) or enzymatic activity (e.g., kinetic assays).
- Time : Pre-incubation duration (e.g., 30 min–24 hrs).
Include triplicate measurements and statistical analysis (ANOVA with post-hoc tests) .
Advanced Research Questions
Q. How can conflicting data on this compound’s neuroactive properties be resolved?
- Methodological Answer : Conduct a scoping review using Arksey and O’Malley’s framework to map contradictory findings. Categorize studies by model systems (e.g., rodent vs. cell culture), dosages, and endpoints. Use meta-analysis (random-effects models) to quantify heterogeneity (I² statistic). Prioritize studies with validated analytical methods and controlled confounders (e.g., dietary tryptophan intake) .
Q. What experimental strategies mitigate off-target effects of this compound in vivo?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using radiolabeled this compound (³H or ¹⁴C isotopes).
- Selectivity Assays : Screen against related receptors (e.g., serotonin or melatonin receptors) via competitive binding assays.
- Knockout Models : Use CRISPR/Cas9-edited organisms lacking target pathways to isolate this compound-specific effects .
Q. How to optimize this compound’s solubility for high-throughput screening assays?
- Methodological Answer : Test co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based solubilization. Characterize solubility via nephelometry or dynamic light scattering. Validate bioactivity in parallel (e.g., cell viability assays) to ensure solvent compatibility .
Data Contradiction and Synthesis
Q. What statistical approaches address variability in this compound’s dose-response data?
- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC₅₀/IC₅₀ values. Use Bayesian hierarchical models to account for inter-study variability. Report 95% confidence intervals and sensitivity analyses (e.g., leave-one-out cross-validation) .
Ethical and Safety Considerations
Q. What ethical approvals are required for human studies involving this compound?
- Methodological Answer : Submit protocols to Institutional Review Boards (IRBs) with informed consent documentation. Include exclusion criteria for participants with metabolic disorders (e.g., tryptophan metabolism defects) and monitor adverse events (e.g., serotonin syndrome) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
